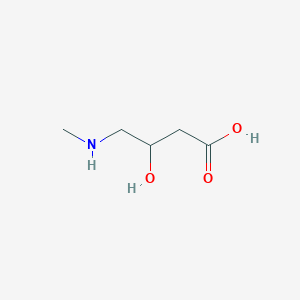

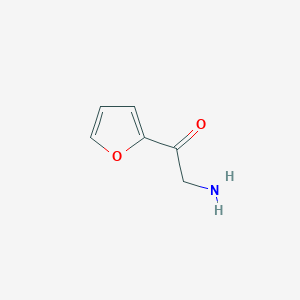

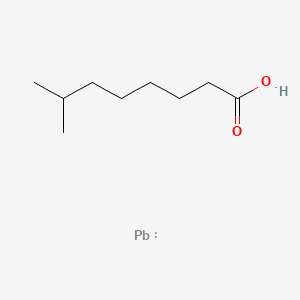

2-Amino-1-furan-2-yl-ethanone

Descripción general

Descripción

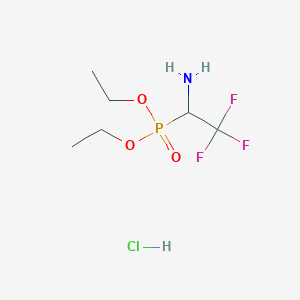

“2-Amino-1-furan-2-yl-ethanone” is also known as “Ethanone, 1-(2-furanyl)-” or “1-(Furan-2-yl)ethanone”. It is an important flavour compound or intermediate in foods, isolated from essential oils, sweet corn products, fruits, and flowers . The molecular formula is C6H6O2 and the molecular weight is 110.1106 .

Synthesis Analysis

“2-Amino-1-furan-2-yl-ethanone” can be formed from glucose and glycine by the Maillard reaction . It can also be used to synthesize Cefuroxime .Molecular Structure Analysis

The IUPAC Standard InChI for “2-Amino-1-furan-2-yl-ethanone” isInChI=1S/C6H6O2/c1-5(7)6-3-2-4-8-6/h2-4H,1H3 . The structure is available as a 2D Mol file or as a computed 3D SD file . Chemical Reactions Analysis

“2-Amino-1-furan-2-yl-ethanone” is an important intermediate in the synthesis of fine chemicals and pharmaceuticals . It is used in the production of the generic cephalophosphorin antibiotic cefuroxime .Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-1-furan-2-yl-ethanone” is 110.1106 . More detailed physical and chemical properties such as density, melting point, boiling point, etc., are not specified in the retrieved data.Aplicaciones Científicas De Investigación

Synthesis of Chiral Building Blocks

2-Amino-1-furan-2-yl-ethanone serves as a precursor in the asymmetric synthesis of chiral building blocks. Demir, Seşenoğlu, and Gerçek-Arkin (2001) demonstrated the conversion of 2,2,2-trifluoro-1-furan-2-yl-ethanone into important enantiomers, which are valuable in stereoselective synthesis (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).

Development of VRV-PL-8a and H+/K+ ATPase Inhibitors

Lokeshwari et al. (2017) synthesized furan derivatised benzothiazepine analogues starting from 1-(furan-2-yl)ethanone. These compounds showed promising properties as inhibitors of VRV-PL-8a and H+/K+ ATPase, indicating potential applications in treating inflammatory disorders (Lokeshwari et al., 2017).

Photoinduced Direct Oxidative Annulation

Zhang et al. (2017) explored the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, including ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates, without the need for transition metals and oxidants. This method provides access to functionalized polyheterocyclic ethanones, demonstrating the versatile applications of furan derivatives in organic synthesis (Zhang et al., 2017).

Synthesis of Antitubercular Agents

Bhoot, Khunt, and Parekh (2011) synthesized a series of compounds starting from 1-{5-[5-(m,p-dichlorophenyl)furan-2-yl]-3-aryl-4,5-dihydro-1H-pyrazol-1-yl} ethanone. These compounds were evaluated for their antibacterial, antifungal, and antitubercular activities, highlighting the potential of furan derivatives in developing new antitubercular agents (Bhoot, Khunt, & Parekh, 2011).

Molecular Docking and Antibacterial Activity

Khumar, Ezhilarasi, and Prabha (2018) synthesized novel pyrazole derivatives from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one. They used molecular docking studies to understand the binding interactions of these compounds with bacterial proteins, demonstrating their potential as antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).

Synthesis of Quinolines

Walter (1994) reported the synthesis of 2,2-disubstituted 1,2-dihydro-4-phenylquinolines using 1-(furan-2-yl)ethanone. This work shows the utility of furan derivatives in the synthesis of complex heterocyclic structures, which are important in various pharmaceutical applications (Walter, 1994).

Synthesis of α,α-Difluoro-β-hydroxy Ketones

Chung, Higashiya, and Welch (2001) synthesized new 2,2-difluoro 2-halo-1-furan-2-yl ethanones and used them in Reformatsky reactions to produce α,α-difluoro-β-hydroxy ketones. This research contributes to the field of organofluorine chemistry, which is significant in the development of pharmaceuticals and agrochemicals (Chung, Higashiya, & Welch, 2001).

Ultrasonic Facilitated Synthesis

Zhang et al. (2007) utilized ultrasound to facilitate the synthesis of 2-alkyl-2-alkoxy-1,2-di(furan-2-yl)ethanone, demonstrating an efficient and environmentally friendly method for synthesizing furan derivatives (Zhang et al., 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-1-(furan-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-4-5(8)6-2-1-3-9-6/h1-3H,4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQYYEJWTUWJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-furan-2-yl-ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Amino-3-bromo-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3317833.png)

![3-[(4R)-5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl]propanoic acid](/img/structure/B3317865.png)